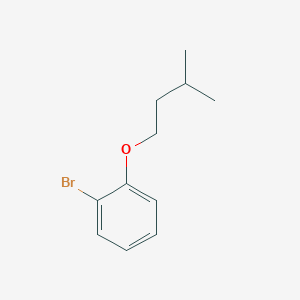

1-Bromo-2-(isopentyloxy)benzene

Description

Contextual Significance of Aryl Ethers in Organic Synthesis and Materials Science

Aryl ethers are a significant class of compounds that serve as crucial building blocks in the synthesis of a wide range of products, from pharmaceuticals to agrochemicals. fiveable.me The ether linkage, while generally stable, can influence the electronic properties of the aromatic ring and is a key structural motif in many biologically active molecules. The synthesis of ethers, particularly asymmetrical ones, is a fundamental task in organic chemistry, with methods like the Williamson ether synthesis remaining popular for their reliability. wikipedia.org

In materials science, aryl ethers are integral to the structure of high-performance polymers, such as poly(ether ether ketone) (PEEK) and poly(phenylene oxide) (PPO). These materials are prized for their thermal stability, chemical resistance, and mechanical strength. The specific nature of the alkoxy group can be tailored to fine-tune the physical properties of materials, such as solubility and electronic characteristics, making compounds like 1-bromo-2-(isopentyloxy)benzene potential precursors for specialized materials. smolecule.com

Research Landscape of Substituted Bromoarenes and Isopentyloxy-Containing Compounds

Substituted bromoarenes are cornerstone reagents in modern synthetic chemistry. The carbon-bromine bond is a key functional group that provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds. fiveable.me Bromoarenes are standard partners in numerous metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Buchwald-Hartwig, and Stille reactions. wikipedia.orgyoutube.com These reactions are powerful tools for constructing complex molecular architectures. For instance, the palladium-catalyzed Suzuki coupling of aryl bromides with organoboron compounds is one of the most efficient methods for creating biaryl structures, which are common in pharmaceuticals and liquid crystals. researchgate.netnih.gov

The presence and position of other substituents on the benzene (B151609) ring, such as an alkoxy group, significantly influence the reactivity of the bromoarene. An ortho-alkoxy group, like the isopentyloxy group in the target compound, can exert both electronic and steric effects. Electronically, the oxygen atom is an electron-donating group, which can affect the reactivity of the aromatic ring. fiveable.me Recent research has explored the use of ortho-alkoxy benzamides to direct the formation of highly organized structures and novel sulfonylurea compounds with ortho-alkoxy groups have been investigated for their potent herbicidal activity. researchgate.netresearchgate.net The isopentyloxy group, in particular, adds a bulky, flexible alkyl chain that can enhance solubility in non-polar solvents and influence the final properties of a target molecule, making it a point of interest for synthetic applications. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(3-methylbutoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTUOVIARLDENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300045 | |

| Record name | 1-Bromo-2-(3-methylbutoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54514-32-8 | |

| Record name | 1-Bromo-2-(3-methylbutoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54514-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(3-methylbutoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Isopentyloxy Benzene

Established Synthetic Routes to 1-Bromo-2-(isopentyloxy)benzene

The most prominent and well-established method for synthesizing 1-bromo-2-(isopentyloxy)benzene is through the Williamson ether synthesis. This reaction involves the coupling of an alkoxide with an alkyl halide and remains one of the most versatile methods for preparing ethers. masterorganicchemistry.com

Etherification Reactions of 2-Bromophenol (B46759) with Isopentyl Halides

The synthesis of 1-bromo-2-(isopentyloxy)benzene via etherification typically involves the reaction of 2-bromophenol with an isopentyl halide (e.g., isopentyl bromide or isopentyl iodide). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com In the first step, the weakly acidic 2-bromophenol is treated with a base to form the more nucleophilic 2-bromophenoxide anion. This anion then attacks the electrophilic carbon of the isopentyl halide, displacing the halide and forming the ether linkage.

The choice of isopentyl halide can influence the reaction rate. Isopentyl iodide is generally more reactive than isopentyl bromide due to iodide being a better leaving group. However, isopentyl bromide is often used due to its lower cost and greater stability.

Reaction Scheme:

Optimization of Reaction Conditions for Isopentyloxy Installation (e.g., Base, Solvent, Temperature)

The efficiency of the Williamson ether synthesis for producing 1-bromo-2-(isopentyloxy)benzene is highly dependent on the reaction conditions. Careful optimization of the base, solvent, and temperature is crucial to maximize the yield and minimize side reactions.

Base: A variety of bases can be used to deprotonate 2-bromophenol. Common choices include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K2CO3, Cs2CO3). The strength of the base can affect the reaction rate, with stronger bases leading to a higher concentration of the phenoxide anion.

Solvent: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free to react.

Temperature: The reaction is typically heated to increase the rate of reaction. However, excessively high temperatures can lead to side reactions, such as elimination reactions of the alkyl halide or decomposition of the reactants or products. The optimal temperature is usually determined empirically for the specific set of reactants and conditions.

Below is an interactive table summarizing typical conditions for the synthesis.

| Parameter | Condition | Rationale |

| Reactants | 2-Bromophenol, Isopentyl Bromide | Common starting materials for Williamson ether synthesis. |

| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base, effective for deprotonating phenols. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that facilitates SN2 reactions. |

| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier without promoting significant side reactions. google.com |

Advanced Synthetic Approaches for Aryl Ether Formation Relevant to 1-Bromo-2-(isopentyloxy)benzene Analogues

While the Williamson ether synthesis is a reliable method, research into more efficient and environmentally benign synthetic strategies is ongoing. These advanced approaches are relevant for the synthesis of 1-bromo-2-(isopentyloxy)benzene and its analogues.

Phase-Transfer Catalysis in Aryl Ether Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.orgresearchgate.net In the context of aryl ether synthesis, the phenoxide is often in an aqueous or solid phase, while the alkyl halide is in an organic phase. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the phenoxide anion from the aqueous/solid phase into the organic phase, where it can react with the alkyl halide. youtube.com

The advantages of PTC include milder reaction conditions, increased reaction rates, higher yields, and the ability to use less expensive bases like sodium hydroxide. crdeepjournal.orgacs.org Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) or crown ethers are commonly employed. rsc.org

Ultrasound-Assisted Synthetic Strategies

The use of ultrasonic irradiation is an emerging technique to accelerate organic reactions. nih.gov In the synthesis of aryl ethers, ultrasound can enhance the reaction rate by creating localized high temperatures and pressures through a phenomenon called cavitation. nih.gov This can lead to shorter reaction times, higher yields, and often allows for the use of milder conditions. researchgate.net The mechanical effects of ultrasound can also increase the surface area of solid reactants, such as potassium carbonate, further facilitating the reaction. Research has shown that a wide range of organic molecules can be synthesized efficiently using this method. researchgate.net The combination of ultrasound with phase-transfer catalysis can be particularly effective. researchgate.net

Spectroscopic Characterization and Structural Analysis of 1 Bromo 2 Isopentyloxy Benzene

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectrum for 1-Bromo-2-(isopentyloxy)benzene is publicly available.

Until such time as the synthesis and detailed spectroscopic analysis of 1-Bromo-2-(isopentyloxy)benzene are published in the scientific literature, a comprehensive and authoritative article on its characterization remains unfeasible.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Aromatic Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. In the context of aromatic systems, such as 1-Bromo-2-(isopentyloxy)benzene, UV-Vis spectroscopy provides valuable information about the electronic transitions within the molecule, particularly those involving the π-electrons of the benzene (B151609) ring.

The absorption of UV-Vis radiation by a molecule leads to the excitation of electrons from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature and arrangement of its chromophores—the parts of the molecule that absorb light.

The benzene ring is a fundamental chromophore in aromatic compounds. It typically exhibits three absorption bands originating from π → π* transitions. nih.gov These are often referred to as the E1, E2, and B bands. The E1 and E2 bands, appearing at approximately 184 nm and 204 nm respectively, are high-energy, intense absorptions. nih.gov The B-band, which appears around 256 nm, is a lower-intensity, symmetry-forbidden transition characterized by fine vibrational structure. nih.gov The high-energy E1 band is often outside the range of standard laboratory spectrophotometers. nih.gov

Substitution on the benzene ring significantly influences the UV-Vis spectrum. Substituents can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift). They can also affect the intensity of the absorption (a hyperchromic or hypochromic effect). These shifts are primarily due to the electronic interactions between the substituent and the π-system of the benzene ring.

In the case of 1-Bromo-2-(isopentyloxy)benzene, two substituents are present on the benzene ring: a bromo group and an isopentyloxy group.

Isopentyloxy Group (-OCH₂CH₂CH(CH₃)₂): This is an alkoxy group, which acts as an auxochrome. An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The oxygen atom in the ether linkage has lone pairs of non-bonding electrons (n-electrons) that can interact with the π-electrons of the benzene ring through resonance. This n-π conjugation extends the chromophore, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for the electronic transition, resulting in a bathochromic shift of the primary (E2) and secondary (B) bands.

Bromo Group (-Br): Halogen substituents also possess lone pairs of electrons and can exhibit a similar, albeit generally weaker, bathochromic effect due to n-π conjugation. However, their electron-withdrawing inductive effect can also play a role.

For di-substituted benzenes, the position of the absorption bands depends on the nature and relative positions of the substituents. In ortho-disubstituted benzenes like 1-Bromo-2-(isopentyloxy)benzene, the observed shift in the primary absorption band is often approximated by the sum of the shifts caused by the individual substituents.

| Compound | E2-band λmax (nm) | B-band λmax (nm) | Solvent |

| Benzene | 204 | 256 | Hexane |

| Bromobenzene | 210 | 261 | Ethanol |

| Anisole (Methoxybenzene) | 217 | 269 | Ethanol |

| 1-Bromo-2-(isopentyloxy)benzene (Estimated) | ~220-225 | ~275-280 | Ethanol |

This table presents typical or estimated UV-Vis absorption maxima. Actual experimental values may vary depending on the solvent and other experimental conditions.

The estimation for 1-Bromo-2-(isopentyloxy)benzene is derived from the additive effects of the bromo and alkoxy substituents on the benzene ring, resulting in a predicted bathochromic shift for both the E2 and B bands compared to benzene. The isopentyloxy group is expected to have a similar electronic effect to the methoxy (B1213986) group in anisole. The ortho-positioning of the two substituents can also lead to some steric hindrance, which may slightly alter the planarity of the ether group with the ring and thus influence the extent of conjugation and the precise absorption maxima.

Reactivity Profiles and Chemical Transformations of 1 Bromo 2 Isopentyloxy Benzene

Functionalization at the Aryl Bromide Center

The bromine atom attached to the benzene (B151609) ring is the primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the isopentyloxy group at the ortho position can sterically hinder and electronically influence these transformations.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck)

While no specific examples for 1-bromo-2-(isopentyloxy)benzene have been documented, its aryl bromide moiety is a classical substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 1-bromo-2-(isopentyloxy)benzene with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The reaction would yield a 2-(isopentyloxy)-1,1'-biphenyl derivative. The steric bulk of the ortho-isopentyloxy group might necessitate the use of specialized bulky phosphine (B1218219) ligands to facilitate the reaction.

Sonogashira Coupling: The Sonogashira reaction would enable the formation of a C(sp²)-C(sp) bond by coupling 1-bromo-2-(isopentyloxy)benzene with a terminal alkyne. wikipedia.orglibretexts.orgbeilstein-journals.orgresearchgate.netnih.gov This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, leading to the formation of 1-(alkynyl)-2-(isopentyloxy)benzene derivatives.

Heck Reaction: In a Heck reaction, 1-bromo-2-(isopentyloxy)benzene would react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. This would result in the synthesis of substituted 1-(alkenyl)-2-(isopentyloxy)benzene compounds.

| Cross-Coupling Reaction | Coupling Partner | Anticipated Product Structure | Catalyst System (Typical) |

| Suzuki-Miyaura | R-B(OH)₂ | 2-(isopentyloxy)-[1,1'-biphenyl]-derivative | Pd catalyst, Base |

| Sonogashira | R-C≡CH | 1-(alkynyl)-2-(isopentyloxy)benzene | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck | R-CH=CH₂ | 1-(alkenyl)-2-(isopentyloxy)benzene | Pd catalyst, Base |

Nucleophilic Aromatic Substitution (SNAr) Pathways on 1-Bromo-2-(isopentyloxy)benzene

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like 1-bromo-2-(isopentyloxy)benzene is generally difficult. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to proceed readily, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions relative to the leaving group (bromine). youtube.comyoutube.com The isopentyloxy group is an electron-donating group, which would further disfavor a classical SNAr mechanism.

However, under forcing conditions (high temperatures and pressures) or via alternative mechanisms such as the benzyne (B1209423) mechanism, substitution could potentially be achieved. The benzyne mechanism would involve elimination of HBr using a very strong base like sodium amide, followed by the addition of a nucleophile. masterorganicchemistry.comyoutube.comyoutube.com

Halogen-Metal Exchange Reactions and Subsequent Derivatization

Halogen-metal exchange is a common method to convert aryl halides into highly reactive organometallic reagents. Reacting 1-bromo-2-(isopentyloxy)benzene with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would likely result in the formation of 2-(isopentyloxy)phenyllithium. princeton.edu This organolithium species is a powerful nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups.

Potential Derivatizations following Halogen-Metal Exchange:

| Electrophile | Functional Group Introduced | Product Class |

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) | 2-(isopentyloxy)benzoic acid |

| Aldehydes/Ketones (RCHO/RCOR') | Hydroxyalkyl/Hydroxyaryl (-CR(OH)R') | Substituted benzyl (B1604629) alcohols |

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | 2-(isopentyloxy)benzaldehyde |

| Alkyl halides (R'-X) | Alkyl group (-R') | 1-alkyl-2-(isopentyloxy)benzene |

Transformations Involving the Isopentyloxy Side Chain

The isopentyloxy group provides another handle for chemical modification, although transformations of the ether linkage are generally less common than reactions at the aryl bromide center.

Modifications and Elaborations of the Aliphatic Ether Linkage

Direct modification of the saturated alkyl chain of the isopentyloxy group without affecting the aromatic ring would be challenging. Radical halogenation could potentially introduce a halogen onto the alkyl chain, but this process often lacks selectivity.

Ether Cleavage Strategies

The ether linkage in 1-bromo-2-(isopentyloxy)benzene can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.com This reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Cleavage would yield 2-bromophenol (B46759) and an isopentyl halide. Due to the stability of the sp²-hybridized carbon-oxygen bond of the aryl ether, cleavage almost exclusively occurs at the alkyl-oxygen bond. youtube.com

Regioselective Isomerization Studies on Aryl Halides Bearing Alkoxy Groups

Aryl halides substituted with alkoxy groups can undergo isomerization, where the halogen atom relocates to a different position on the aromatic ring. This process is not a simple intramolecular migration but rather a more complex reaction sequence, particularly when catalyzed by strong bases.

The isomerization of certain aryl halides can be effectively promoted by strong bases. This transformation is not a direct substitution at the carbon bearing the halogen. Instead, it proceeds through an elimination-addition mechanism. A classic example that illustrates this process is the reaction of 2-bromoanisole (B166433), a compound structurally related to 1-bromo-2-(isopentyloxy)benzene, with potassium amide (KNH₂) in liquid ammonia (B1221849). chegg.com

In this reaction, the strong amide base abstracts a proton from the position ortho to the bromine atom. This is the most acidic proton due to the inductive effect of the adjacent halogen. The subsequent elimination of the bromide ion leads to the formation of a highly reactive intermediate known as an aryne (or benzyne). chegg.com

The nucleophile present in the reaction mixture, in this case, ammonia or the amide ion, then attacks the aryne intermediate. This attack can occur at either of the two carbons of the former triple bond, leading to the formation of regioisomeric products. In the case of 2-bromoanisole, the reaction yields a mixture of 3-methoxyaniline and 2-methoxyaniline. chegg.com The predominance of the meta-substituted product, 3-methoxyaniline, provides significant evidence for the proposed mechanism. chegg.com

This base-catalyzed isomerization highlights a powerful method for achieving substitution patterns that are not accessible through direct nucleophilic aromatic substitution on the initial aryl halide. The reaction proceeds via a dehydrohalogenation event to form the key aryne intermediate. chegg.com

The central role in the base-catalyzed rearrangement of aryl halides like 1-bromo-2-(isopentyloxy)benzene is played by the aryne intermediate. An aryne is a neutral, highly reactive species derived from an aromatic ring by the formal removal of two substituents. It is characterized by a strained "triple bond" within the benzene ring.

The formation of the aryne intermediate is the rate-determining step in this isomerization pathway. For a molecule like 1-bromo-2-(isopentyloxy)benzene, treatment with a strong base such as potassium amide would lead to the formation of 3-(isopentyloxy)benzyne.

The subsequent nucleophilic addition to this unsymmetrical aryne intermediate is regioselective. The regioselectivity of the nucleophilic attack is governed by the electronic effects of the substituent on the aryne. The alkoxy group (isopentyloxy) is an electron-donating group through resonance but can also exert an inductive electron-withdrawing effect. The stability of the potential carbanionic intermediates formed upon nucleophilic attack dictates the final product distribution.

In the case of the 2-bromoanisole reaction with potassium amide, the major product is 3-methoxyaniline. chegg.com This outcome suggests that the nucleophile (NH₂) preferentially attacks the C3 position of the 3-methoxybenzyne intermediate. This leads to a carbanion at the C2 position, which is then protonated by the solvent (liquid ammonia) to give the final product. The formation of the minor product, 2-methoxyaniline, occurs through the attack at the C2 position.

The observed product distribution in such reactions provides compelling evidence for the existence of the aryne intermediate and offers insights into the factors controlling the regioselectivity of nucleophilic attack on substituted benzynes.

Interactive Data Table: Reaction of 2-Bromoanisole with Potassium Amide

| Reactant | Base/Solvent | Intermediate | Products | Product Distribution |

| 2-Bromoanisole | KNH₂ / liq. NH₃ | 3-Methoxybenzyne | 3-Methoxyaniline | Major Product |

| 2-Bromoanisole | KNH₂ / liq. NH₃ | 3-Methoxybenzyne | 2-Methoxyaniline | Minor Product |

Computational Chemistry and Theoretical Investigations of 1 Bromo 2 Isopentyloxy Benzene

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For a compound like 1-Bromo-2-(isopentyloxy)benzene, these methods could provide invaluable insights.

Density Functional Theory (DFT) for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic structure of molecules. A DFT study of 1-Bromo-2-(isopentyloxy)benzene would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. This would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the C-Br bond length and the C-O-C bond angle of the ether linkage would be of particular interest.

Furthermore, DFT calculations would reveal the electronic properties, such as the total energy, dipole moment, and the distribution of electron density across the molecule. This information is crucial for understanding the molecule's polarity and its interactions with other molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap generally implies higher reactivity. For 1-Bromo-2-(isopentyloxy)benzene, the HOMO would likely be located on the electron-rich benzene (B151609) ring and the oxygen atom of the isopentyloxy group, while the LUMO would be associated with the antibonding orbitals of the C-Br bond and the benzene ring.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the sites of electrophilic and nucleophilic attack. In an MEP map of 1-Bromo-2-(isopentyloxy)benzene, regions of negative potential (typically colored in shades of red) would indicate areas prone to electrophilic attack, which would be expected around the oxygen atom and the bromine atom due to their high electronegativity. Regions of positive potential (colored in shades of blue) would indicate areas susceptible to nucleophilic attack, likely on the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It describes the electron density in terms of localized bonds and lone pairs. For 1-Bromo-2-(isopentyloxy)benzene, NBO analysis could quantify the hybridization of the atoms, the nature of the C-Br and C-O bonds, and the extent of electron delocalization from the oxygen and bromine lone pairs into the benzene ring. This would offer a deeper understanding of the electronic interactions that govern the molecule's structure and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. An MD simulation of 1-Bromo-2-(isopentyloxy)benzene would involve calculating the trajectory of the atoms over time, providing insights into the molecule's conformational flexibility. The isopentyloxy group, with its rotatable bonds, would be a particular focus of such a study. MD simulations could also be used to investigate the intermolecular interactions between multiple 1-Bromo-2-(isopentyloxy)benzene molecules, revealing information about its bulk properties, such as its liquid structure and potential for self-assembly.

Structure-Activity Relationship (SAR) and Chemoinformatics on Related Isopentyloxy-Aryl Scaffolds

While no specific Structure-Activity Relationship (SAR) or chemoinformatics studies on 1-Bromo-2-(isopentyloxy)benzene were found, research on related isopentyloxy-aryl scaffolds often explores how variations in the substitution pattern on the aromatic ring affect the biological activity of the compounds. In such studies, the position and nature of the halogen atom, as well as the structure of the alkoxy side chain, are systematically varied to understand their influence on the compound's interaction with biological targets. Chemoinformatics tools are often employed to build predictive models based on these relationships, which can guide the design of new molecules with desired properties.

Computational Approaches to SAR Prediction

The prediction of the Structure-Activity Relationship (SAR) of a molecule is fundamental to understanding how its chemical structure relates to its biological or chemical activity. For 1-Bromo-2-(isopentyloxy)benzene, computational approaches can elucidate the key structural features that may govern its interactions with biological targets or its reactivity.

Key Molecular Descriptors:

Computational methods are employed to calculate a variety of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors are then correlated with its activity. For a molecule like 1-Bromo-2-(isopentyloxy)benzene, the following descriptors would be crucial for SAR prediction:

Electronic Descriptors: The presence of the bromine atom, an electron-withdrawing group, and the oxygen atom of the isopentyloxy group, an electron-donating group, creates a specific electronic profile on the benzene ring. Computational methods like Density Functional Theory (DFT) can be used to calculate parameters such as:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are critical for predicting a molecule's reactivity and its ability to participate in charge-transfer interactions.

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Steric and Lipophilic Descriptors: The size and shape of the isopentyloxy group, along with the bromine atom, significantly impact how the molecule fits into a binding site.

Molecular Volume and Surface Area: These descriptors quantify the steric bulk of the molecule.

LogP (Partition Coefficient): This is a measure of the molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

By systematically modifying the structure of 1-Bromo-2-(isopentyloxy)benzene in silico (e.g., changing the position of the bromine atom, altering the length or branching of the alkoxy chain) and calculating these descriptors, a qualitative SAR can be established. For instance, increasing the length of the alkyl chain might enhance lipophilicity, potentially leading to better membrane permeability but could also introduce steric hindrance that reduces binding affinity to a specific target.

Molecular Docking Studies with Target Molecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-Bromo-2-(isopentyloxy)benzene, molecular docking studies would be instrumental in identifying potential biological targets and understanding the molecular basis of its interaction.

Given the structural motifs present in 1-Bromo-2-(isopentyloxy)benzene, potential biological targets could include enzymes or receptors where halogenated or alkoxy-substituted aromatic compounds are known to be active. For example, enzymes involved in metabolic pathways or receptors in the central nervous system could be hypothesized as potential targets.

The Docking Process:

Preparation of the Ligand and Receptor: The 3D structure of 1-Bromo-2-(isopentyloxy)benzene would be generated and its energy minimized. A high-resolution 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Binding Site Identification: The active site or binding pocket of the target protein would be identified.

Docking Simulation: A docking algorithm would be used to explore various possible conformations of the ligand within the binding site, scoring each conformation based on a scoring function that estimates the binding affinity.

Analysis of Docking Poses: The top-ranked docking poses would be analyzed to identify key intermolecular interactions, such as:

Hydrogen Bonds: The oxygen atom of the isopentyloxy group could act as a hydrogen bond acceptor.

Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Hydrophobic Interactions: The benzene ring and the isopentyl chain would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic benzene ring can interact with aromatic residues of the protein.

Illustrative Docking Interaction Table:

While a specific target for 1-Bromo-2-(isopentyloxy)benzene is not defined, the following table illustrates the type of data that would be generated from a molecular docking study with a hypothetical receptor.

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR 84 | π-π Stacking | 3.8 |

| LEU 121 | Hydrophobic | 4.2 |

| SER 122 | Hydrogen Bond (with Oxygen) | 2.9 |

| PHE 259 | Hydrophobic | 4.5 |

| TRP 280 | Halogen Bond (with Bromine) | 3.1 |

This table provides a hypothetical but plausible set of interactions that would be analyzed to understand the binding mode of 1-Bromo-2-(isopentyloxy)benzene.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can then be used to predict the activity of new, untested compounds.

For a series of analogs of 1-Bromo-2-(isopentyloxy)benzene, a QSAR study would involve the following steps:

Data Set: A dataset of structurally related compounds with their experimentally determined biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors (electronic, steric, topological, etc.) would be calculated for each compound in the dataset.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a regression model that correlates the descriptors with the biological activity. The general form of a linear QSAR model is:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c represents the regression coefficients and D represents the molecular descriptors.

Model Validation: The predictive power of the QSAR model would be assessed using statistical validation techniques, such as cross-validation and external validation.

Hypothetical QSAR Model for Bromo-alkoxybenzene Derivatives:

Based on studies of similar halogenated compounds, a hypothetical QSAR model for a series of bromo-alkoxybenzene derivatives might look like the following:

log(1/IC₅₀) = 0.85LogP - 0.23LUMO + 0.15MR + 2.54*

In this hypothetical equation:

LogP represents the lipophilicity.

LUMO represents the energy of the lowest unoccupied molecular orbital, an electronic descriptor.

MR represents the molar refractivity, a steric descriptor.

This model would suggest that increasing lipophilicity and molar refractivity, while decreasing the LUMO energy, could lead to higher biological activity.

Illustrative QSAR Model Parameters Table:

| Descriptor | Coefficient | Standard Error | p-value |

| LogP | 0.85 | 0.12 | < 0.001 |

| LUMO | -0.23 | 0.05 | < 0.01 |

| MR | 0.15 | 0.04 | < 0.01 |

| Intercept | 2.54 | 0.30 | < 0.001 |

| Model Statistics | |||

| n (compounds) | 30 | ||

| R² (correlation coefficient) | 0.88 | ||

| Q² (cross-validation R²) | 0.75 |

This table presents the kind of statistical data that would be generated to validate the robustness and predictive capability of a QSAR model.

Applications of 1 Bromo 2 Isopentyloxy Benzene and Its Derivatives in Advanced Chemical Fields

Utilization as a Key Building Block and Intermediate in Organic Synthesis

1-Bromo-2-(isopentyloxy)benzene serves as a fundamental building block in the multi-step synthesis of more complex molecules. The presence of the bromine atom provides a reactive site for various coupling reactions, a cornerstone of modern organic synthesis. For instance, the bromine atom facilitates Suzuki-Miyaura cross-coupling reactions with boronic acids, enabling the formation of new carbon-carbon bonds and the construction of intricate biaryl structures. This reactivity is crucial for creating compounds with potential applications in pharmaceuticals and materials science.

The isopentyloxy group, while seemingly a simple alkyl ether, significantly influences the compound's physical and chemical properties. It enhances solubility in organic solvents and can sterically direct subsequent reactions, offering a degree of regiochemical control. smolecule.com This directing effect is particularly valuable in the synthesis of polysubstituted aromatic compounds, where the precise placement of functional groups is critical for the target molecule's function. libretexts.org

The general synthetic utility of bromo-alkoxy-benzenes is well-established. For example, the alkylation of bromophenols is a common strategy to introduce alkoxy chains of varying lengths, creating a library of building blocks for different synthetic targets. Furthermore, the bromine atom can be readily displaced by a variety of nucleophiles, further expanding the range of possible derivatives. smolecule.com

Contributions to the Development of Functional Materials and Organic Electronic Devices

The unique electronic properties imparted by the halogen and ether functionalities make 1-Bromo-2-(isopentyloxy)benzene and its derivatives promising candidates for the development of advanced functional materials. smolecule.com The core aromatic structure provides a scaffold for creating conjugated systems, which are essential for organic electronic devices.

While direct research on 1-Bromo-2-(isopentyloxy)benzene in this specific context is not extensively documented in the provided results, the applications of similar bromo-functionalized aromatic ethers in materials science are indicative of its potential. For instance, related compounds are used as building blocks for Organic Light-Emitting Diodes (OLEDs) and conductive polymers. The bromine atom serves as a handle for polymerization reactions or for the introduction of other functional groups that tune the electronic and photophysical properties of the material. The isopentyloxy side chain can improve the processability and solubility of the resulting polymers, which is a significant challenge in the fabrication of organic electronic devices.

Role as a Precursor for Catalytic Ligands and Systems

The structure of 1-Bromo-2-(isopentyloxy)benzene is well-suited for its use as a precursor in the synthesis of specialized ligands for catalytic systems. The bromine atom can be transformed into a coordinating group, or it can serve as a reactive site for the attachment of a larger ligand framework.

A key application in this area is the synthesis of pincer-type ligands. For example, the reaction of related compounds like 2-bromo-1,3-bis(bromomethyl)benzene (B1268538) with nitrogen-containing heterocycles such as pyrazoles and indazoles yields tridentate ligands. researchgate.net These ligands can then coordinate with transition metals like nickel to form organometallic complexes. researchgate.net Such complexes have shown catalytic activity in various organic transformations. The isopentyloxy group in 1-Bromo-2-(isopentyloxy)benzene could influence the steric and electronic properties of the resulting ligand, thereby modulating the activity and selectivity of the metal catalyst.

Exploration in Agrochemistry, e.g., as Scaffolds for Herbicidal Agents

Derivatives of bromo-alkoxy-benzenes have been investigated for their potential applications in agrochemistry, particularly as scaffolds for new herbicidal agents. The general structure allows for systematic modifications to optimize biological activity against specific weeds.

Emerging Research Directions and Future Perspectives for 1 Bromo 2 Isopentyloxy Benzene Chemistry

Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

The synthesis of aryl ethers and brominated aromatics has traditionally relied on methods that are effective but often generate significant waste and utilize harsh reagents. The future of 1-Bromo-2-(isopentyloxy)benzene chemistry will undoubtedly be shaped by the principles of green chemistry, aiming for more environmentally benign synthetic routes.

Recent research has highlighted several sustainable approaches for the synthesis of related compounds. For instance, the use of mechanochemistry, which involves reactions in the solid state with minimal or no solvent, presents a promising avenue. Additionally, catalytic systems that operate under milder conditions and with higher atom economy are being developed. For the etherification step, moving away from classical Williamson ether synthesis, which often requires strong bases and can have poor atom economy, is a key goal. Catalytic methods using earth-abundant metals or even metal-free conditions are gaining traction.

A notable development in green bromination is the use of less hazardous brominating agents and catalytic systems that avoid the use of elemental bromine. For example, aerobic bromination using HBr or NaBr in the presence of an ionic liquid catalyst has been shown to be effective for a variety of aromatic substrates. acs.org This method offers controllable chemoselectivity for mono-, di-, or multi-bromination by simply adjusting reaction conditions. acs.org

| Synthetic Step | Traditional Method | Potential Green Alternative | Key Advantages |

|---|---|---|---|

| Etherification (Isopentyloxy group introduction) | Williamson Ether Synthesis (strong base, solvent) | Catalytic O-arylation (e.g., copper-catalyzed) | Milder conditions, lower base concentration, potential for solvent-free conditions. |

| Bromination | Elemental Bromine (Br2) with Lewis Acid | Aerobic bromination with HBr/NaBr and ionic liquid catalyst acs.org | Avoids hazardous Br2, recyclable catalyst, controllable selectivity. acs.org |

| Overall Process | Multi-step, solvent-intensive | One-pot synthesis, mechanochemical methods | Reduced waste, energy efficiency, simplified workup. |

Unexplored Reactivity and Novel Synthetic Pathways

The reactivity of 1-Bromo-2-(isopentyloxy)benzene is largely dictated by its two functional groups: the bromo substituent, which is a versatile handle for cross-coupling reactions, and the isopentyloxy group, which acts as an ortho-para directing group in electrophilic aromatic substitution. While established reactions like Suzuki, Heck, and Buchwald-Hartwig couplings are certainly applicable, the future lies in exploring more novel transformations.

The interplay between the ortho-alkoxy group and the bromine atom could lead to unique reactivity. For instance, directed ortho-metalation, where the alkoxy group directs deprotonation at the adjacent position, could be a powerful tool for further functionalization, although in this case, the bromine atom is already present. However, exploring the relative reactivity of the C-Br bond versus other positions on the ring in various transformations is an area ripe for investigation.

Furthermore, the development of novel cross-coupling reactions that utilize less common coupling partners or proceed via unconventional mechanisms is a key research direction. For example, the use of photoredox catalysis could open up new avenues for the functionalization of 1-Bromo-2-(isopentyloxy)benzene under mild conditions.

| Reaction Type | Potential Transformation | Significance |

|---|---|---|

| Photoredox Catalysis | C-H functionalization at other positions on the ring | Access to novel derivatives without pre-functionalization. |

| Nickel-Catalyzed Cross-Coupling | Coupling with non-traditional nucleophiles | Expansion of the synthetic toolbox beyond standard cross-coupling reactions. |

| Ring-Closing Metathesis Precursor | Synthesis of oxygen-containing heterocyclic compounds | Potential for creating complex molecular architectures from a simple starting material. |

Advanced Applications in Niche Materials Science Areas

The unique combination of a polarizable bromine atom and a flexible, non-polar isopentyloxy group makes 1-Bromo-2-(isopentyloxy)benzene an intriguing building block for advanced materials. While direct applications are yet to be widely reported, its structural motifs are found in various functional materials.

One promising area is the synthesis of liquid crystals. The calamitic (rod-like) shape of molecules derived from substituted benzenes is a key feature for liquid crystalline behavior. The presence of a terminal alkoxy chain, such as the isopentyloxy group, is a common design element in liquid crystal synthesis, influencing the mesomorphic properties. researchgate.netnih.gov The bromo-substituent can be used to further tune the molecular properties or as a handle to build more complex, extended structures.

Another potential application lies in the field of organic electronics. Aryl bromides are common precursors for the synthesis of organic semiconductors. The isopentyloxy group could enhance the solubility of resulting materials, which is often a challenge in the processing of organic electronic devices. By participating in cross-coupling reactions, 1-Bromo-2-(isopentyloxy)benzene could be incorporated into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Integration with Machine Learning and AI for Predictive Chemistry

The fields of machine learning and artificial intelligence are poised to revolutionize chemical research. For a molecule like 1-Bromo-2-(isopentyloxy)benzene, where experimental data may be limited, predictive chemistry can play a crucial role in guiding research efforts.

| AI Application | Specific Task | Potential Impact |

|---|---|---|

| Predictive Modeling | Predicting reaction outcomes and regioselectivity. researchgate.net | Rational design of experiments and accelerated discovery of new derivatives. |

| Generative Design | Proposing novel molecules with optimized properties for materials science applications. nih.gov | Focused synthesis of high-potential materials. |

| Autonomous Synthesis | Automated optimization of reaction conditions for the synthesis and transformation of 1-Bromo-2-(isopentyloxy)benzene. semanticscholar.org | Rapid and efficient development of synthetic routes. |

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-2-(isopentyloxy)benzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzene derivative or etherification of 2-bromophenol with isopentyl bromide. For bromination, Lewis acid catalysts like FeBr₃ or AlCl₃ (used for analogous bromoalkoxybenzenes ) can facilitate electrophilic aromatic substitution. Etherification may employ Williamson synthesis under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes:

- Temperature control : 80–110°C for etherification to minimize side reactions.

- Catalyst loading : 10–15 mol% Lewis acid for bromination .

- Purification : Column chromatography or recrystallization (hexane/ethyl acetate) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing 1-Bromo-2-(isopentyloxy)benzene, and what key spectral features should researchers monitor?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm, split into a doublet or triplet due to substituents) and isopentyloxy group signals (δ 1.2–1.6 ppm for CH₂ and CH₃ groups) .

- ¹³C NMR : Confirm the bromine-bearing carbon (δ 120–130 ppm) and ether oxygen’s deshielding effect on adjacent carbons .

- IR Spectroscopy : C-O-C stretch (~1250 cm⁻¹) and C-Br stretch (~550 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak [M]⁺ at m/z ~228 (C₁₁H₁₅BrO⁺) with isotopic patterns for bromine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using different palladium catalysts in coupling reactions involving 1-Bromo-2-(isopentyloxy)benzene?

- Methodological Answer : Contradictions often arise from catalyst-ligand systems and solvent effects. For Suzuki-Miyaura couplings:

- Ligand selection : Bulky ligands (e.g., SPhos) improve steric hindrance tolerance, enhancing yields with ortho-substituted substrates .

- Solvent polarity : Dioxane/water mixtures (3:1) stabilize Pd intermediates better than THF .

- Byproduct analysis : Use GC-MS or HPLC to identify dehalogenation or homocoupling byproducts, which indicate catalyst poisoning .

Q. What computational methods are recommended for predicting the reactivity and regioselectivity of 1-Bromo-2-(isopentyloxy)benzene in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers. The bromine atom’s σ* orbital and the electron-withdrawing isopentyloxy group direct nucleophilic attack to the para position .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. DMF) on transition-state stabilization .

- Software : Gaussian or ORCA for orbital analysis; VMD for visualizing reaction pathways .

Q. What are the critical considerations in designing a kinetic study for the thermal degradation of 1-Bromo-2-(isopentyloxy)benzene under varying pH conditions?

- Methodological Answer :

- Experimental Design :

- Use buffered solutions (pH 2–12) and monitor degradation via HPLC at 254 nm .

- Control temperature (±0.1°C) using a thermostated reactor.

- Kinetic Modeling :

- Apply pseudo-first-order kinetics if excess H₂O or OH⁻ is present.

- Identify degradation products (e.g., 2-(isopentyloxy)phenol) via LC-MS .

Q. How does the steric and electronic influence of the isopentyloxy group affect the reactivity of 1-Bromo-2-(isopentyloxy)benzene compared to other alkoxy-substituted bromobenzenes?

- Methodological Answer :

- Steric Effects : The branched isopentyl group reduces accessibility to the ortho position, favoring para-substitution in SNAr reactions compared to linear alkoxy derivatives (e.g., methoxy) .

- Electronic Effects : The electron-donating alkoxy group deactivates the ring but directs electrophiles to meta/para positions. Compare Hammett σ values (σₘ for OCH₂CH(CH₂)₂ ≈ +0.12) to predict substituent effects .

Methodological Notes

- Data Contradiction Analysis : Cross-validate synthetic protocols using control experiments (e.g., varying catalyst ratios) and replicate literature procedures for analogous compounds (e.g., 1-Bromo-2-methoxybenzene ).

- Safety Considerations : Follow guidelines for handling brominated aromatics, including PPE, fume hood use, and waste disposal per EPA protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.